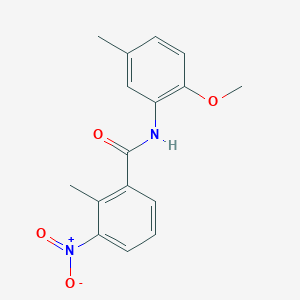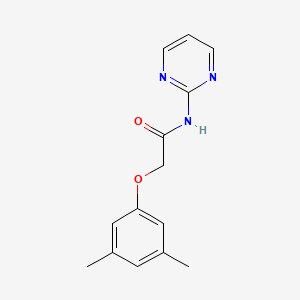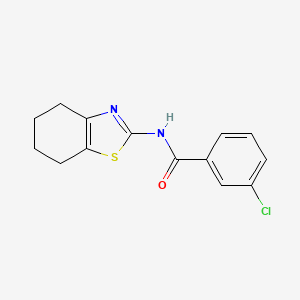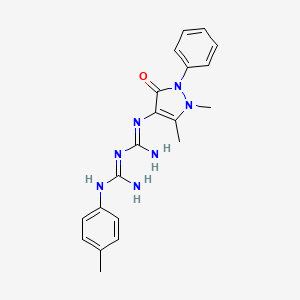![molecular formula C25H19ClN4O B5811755 N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5811755.png)
N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide, also known as CEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CEP belongs to the class of pyrimidine derivatives and has been found to exhibit a variety of biological activities.
Mechanism of Action
The exact mechanism of action of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is not fully understood. However, it has been proposed that N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide exerts its biological effects by inhibiting various signaling pathways involved in cell growth, proliferation, and survival. N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. Additionally, N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has also been found to have antiviral activity by inhibiting viral replication. Additionally, N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is its potential therapeutic applications, particularly in the treatment of cancer and viral infections. N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been found to exhibit potent antitumor and antiviral activity in vitro. However, one of the limitations of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has not been fully evaluated, and further studies are needed to determine its safety profile.
Future Directions
There are several future directions for the study of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide. One area of research is the development of novel formulations of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide that can improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the toxicity of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide and its potential side effects. Another area of research is the identification of the specific signaling pathways and molecular targets that are involved in the biological effects of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide. This information could be used to develop more targeted therapies for cancer and viral infections. Finally, the potential use of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide in combination with other drugs or therapies should be explored to determine whether it can enhance their efficacy.
Synthesis Methods
The synthesis of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide involves the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by the reaction of the resulting product with 4,6-diphenyl-2-pyrimidinamine. The final product is obtained by the condensation of the resulting intermediate with 4-chlorobenzaldehyde. The synthesis of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is a multi-step process that requires careful handling of reagents and purification of intermediates.
Scientific Research Applications
N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties. N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O/c1-17(18-12-14-21(26)15-13-18)29-30-25(31)24-27-22(19-8-4-2-5-9-19)16-23(28-24)20-10-6-3-7-11-20/h2-16H,1H3,(H,30,31)/b29-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMOTHSSCYBNSM-STBIYBPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4,6-diphenylpyrimidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5811694.png)
![N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5811700.png)

![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)

![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)

![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)
![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)

![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)